Menthyl acetate

Descripción

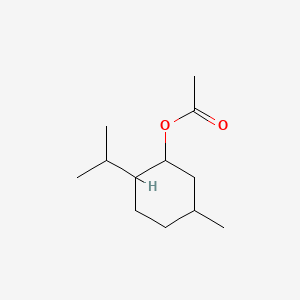

Structure

3D Structure

Propiedades

IUPAC Name |

(5-methyl-2-propan-2-ylcyclohexyl) acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22O2/c1-8(2)11-6-5-9(3)7-12(11)14-10(4)13/h8-9,11-12H,5-7H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHXUANMFYXWVNG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(C(C1)OC(=O)C)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20859153 | |

| Record name | cyclohexanol, 5-methyl-2-(1-methylethyl)-, acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20859153 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Colorless liquid with an odor like menthol; [Hawley], colourless to pale yellowish liquid with a mild, minty odour | |

| Record name | Cyclohexanol, 5-methyl-2-(1-methylethyl)-, 1-acetate, (1R,2S,5R)-rel- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Menthyl acetate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5945 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Menthyl acetate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/424/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

227 °C | |

| Record name | MENTHYL ACETATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/824 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

soluble in alcohol, propylene glycol, most fixed oils; slightly soluble in water, glycerol, 1 ml in 6 ml 70% alcohol; 1 ml in 1 ml 80% alcohol (in ethanol) | |

| Record name | Menthyl acetate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/424/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

dl-, (-)- 0.919-0.924 | |

| Record name | Menthyl acetate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/424/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Vapor Pressure |

0.05 [mmHg] | |

| Record name | Menthyl acetate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5945 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

16409-45-3, 2230-87-7, 2552-91-2, 89-48-5, 20777-36-0, 2623-23-6, 29066-34-0 | |

| Record name | Menthyl acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16409-45-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Neomenthyl acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002230877 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Menthyl acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016409453 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Neomenthyl acetate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=122112 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | d-Neomenthyl acetate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7350 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cyclohexanol, 5-methyl-2-(1-methylethyl)-, 1-acetate, (1R,2S,5R)-rel- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cyclohexanol, 5-methyl-2-(1-methylethyl)-, 1-acetate, (1R,2R,5R)-rel- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cyclohexanol, 5-methyl-2-(1-methylethyl)-, 1-acetate, (1R,2S,5R)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | cyclohexanol, 5-methyl-2-(1-methylethyl)-, acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20859153 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Menthyl acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.738 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | L-menthyl acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.252 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (+)-neomenthyl acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.052 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Neomenthyl acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.062 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (±)-menthyl acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.903 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Menthyl acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.765 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MENTHYL ACETATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/824 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Métodos De Preparación

Direct Esterification of Menthol

The esterification of (−)-menthol with acetic acid or its derivatives represents the most straightforward route to menthyl acetate. A study comparing acylating agents demonstrated that acetic anhydride and acetyl chloride exhibit distinct reactivity profiles due to differences in leaving group ability (chloride vs. acetate). Using 4-(dimethylamino)pyridine (DMAP) as a catalyst in dichloromethane, the reaction achieves 95% conversion within 2 hours at 25°C, whereas pyridine alone yields only 68% under identical conditions. Solvent effects are pronounced: switching to N,N-dimethylformamide (DMF) increases reaction rates but complicates purification due to high boiling points.

Key parameters for optimization include:

- Catalyst type : DMAP outperforms pyridine by stabilizing the acyl intermediate.

- Solvent polarity : Dichloromethane balances reactivity and ease of solvent removal.

- Stoichiometry : A 1.2:1 molar ratio of acetic anhydride to menthol minimizes side reactions.

This method typically delivers this compound with >99% purity after silica gel chromatography, though industrial applications favor continuous processes to avoid batch limitations.

Hydrogenation of Isopulegol Acetate

An alternative pathway involves the hydrogenation of isopulegol acetate, a cyclic monoterpene derivative. The process, detailed in patent CN114874094B, employs a palladium-based catalyst under high-pressure hydrogen (1–4 MPa) to saturate the double bond. Critical steps include:

- Esterification : Isopulegol reacts with acetic acid in the presence of a solid acid catalyst (e.g., Amberlyst-15) at 80–100°C, achieving 98% conversion to isopulegol acetate.

- Hydrogenation : The intermediate undergoes catalytic hydrogenation at 20–60°C, with catalyst loadings of 0.5–2 wt% relative to isopulegol acetate.

- Purification : Sequential distillation removes solvents (e.g., cyclohexane) and recovers the catalyst for reuse.

This method achieves yields of 90–97% with a final product purity ≥99%, attributed to precise control over hydrogen pressure and temperature gradients.

Catalytic Processes and Optimization

Catalyst Design and Performance

Hydrogenation efficiency hinges on catalyst selection. Pd/C and Raney nickel are commonly used, but PdAu bimetallic systems (as studied in ethylene-based vinyl acetate synthesis) show promise for enhancing selectivity. Density functional theory (DFT) calculations reveal that Pd-Au bridge sites facilitate optimal adsorption of intermediates, lowering energy barriers for hydrogenation.

Table 1: Hydrogenation Catalysts and Performance

| Catalyst | Temperature (°C) | Pressure (MPa) | Yield (%) |

|---|---|---|---|

| Pd/C | 50 | 3 | 95 |

| Raney Ni | 80 | 4 | 88 |

| PdAu/C | 40 | 2 | 97 |

Solvent and Reaction Engineering

The choice of inert solvents (e.g., cyclohexane, heptane) minimizes side reactions during hydrogenation. Patent CN114874094B highlights solvent recycling via atmospheric distillation, reducing waste generation by 70%. In esterification, microwave-assisted heating has been explored to cut reaction times by 50%, though scalability remains challenging.

Industrial-Scale Production Systems

Modern facilities integrate continuous-flow reactors with fractional distillation units to maximize throughput. The system described in CN114874094B comprises:

- Esterification Unit : A stirred-tank reactor coupled to two rectification columns for acetic acid recovery.

- Hydrogenation Unit : A high-pressure reactor (1–4 MPa) connected to filters and distillation towers for catalyst separation and solvent recycling.

- Purification Train : Vacuum rectification (500–1000 Pa) ensures final purity ≥99%.

This configuration achieves a production capacity of 10,000 metric tons/year with negligible waste, aligning with green chemistry principles.

Comparative Analysis of Preparation Methods

Table 2: Method Comparison

| Parameter | Direct Esterification | Hydrogenation Route |

|---|---|---|

| Starting Material | Menthol | Isopulegol |

| Reaction Steps | 1 | 2 |

| Yield (%) | 85–95 | 90–97 |

| Catalyst Cost | Low | High |

| Scalability | Moderate | High |

The hydrogenation route offers superior yields and scalability but requires higher capital investment for pressure-rated equipment.

Análisis De Reacciones Químicas

Menthyl acetate undergoes several types of chemical reactions, including:

Oxidation: this compound can be oxidized to produce this compound hydroperoxide.

Reduction: Reduction reactions can convert this compound back to menthol.

Substitution: this compound can undergo substitution reactions where the acetate group is replaced by other functional groups.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used .

Aplicaciones Científicas De Investigación

Flavoring Agent in Food Industry

Menthyl acetate is widely utilized as a flavoring agent in food and beverages. Its pleasant minty flavor enhances various products, making it a popular choice among manufacturers. The compound's GRAS (Generally Recognized As Safe) status allows its incorporation into food products without regulatory concerns.

| Application Area | Details |

|---|---|

| Food Industry | Used as a flavoring agent in candies, beverages, and baked goods. |

| Safety | Classified as GRAS by the FDA. |

Pharmaceutical Applications

This compound exhibits potential therapeutic properties, including anti-inflammatory and analgesic effects. It has been researched for its role in enhancing drug delivery systems due to its ability to permeate biological membranes effectively.

- Analgesic Properties : Studies have shown that this compound can promote ambulation in animal models, suggesting potential applications in pain management therapies .

- Topical Formulations : Its soothing properties make it suitable for inclusion in topical analgesics and ointments.

Environmental Applications

Research has explored the use of this compound as a natural insect repellent and fumigant. Its efficacy against various pests positions it as an eco-friendly alternative to synthetic pesticides.

Biological Studies

This compound's biological activities have been documented in several studies:

- Antioxidant Activity : Extracts containing this compound have demonstrated significant antioxidant properties, which can be beneficial in protecting cells from oxidative stress .

- Genotoxicity Studies : Research indicates that this compound does not exhibit genotoxic effects, making it safer for use in various applications .

Case Studies

- Flavor Enhancement : A study evaluating the sensory attributes of flavored beverages found that the addition of this compound significantly improved consumer acceptance due to its refreshing taste profile.

- Therapeutic Efficacy : Clinical trials assessing the analgesic effects of topical formulations containing this compound reported reduced pain levels in patients suffering from chronic pain conditions.

- Pest Control Trials : Field studies demonstrated that formulations containing this compound effectively reduced pest populations while minimizing ecological disruption compared to traditional chemical pesticides.

Mecanismo De Acción

Menthyl acetate exerts its effects primarily through the activation of cold-sensitive TRPM8 receptors in the skin. This activation causes a feeling of coolness due to the stimulation of ‘cold’ receptors by inhibiting calcium ion currents in neuronal membranes. Additionally, this compound may yield analgesic properties via kappa-opioid receptor agonism .

Comparación Con Compuestos Similares

Comparison with Structurally and Functionally Similar Compounds

The following analysis compares menthyl acetate with related terpenes and esters in terms of chemical properties, biological activity, and industrial applications.

Menthol

- Chemical Relationship : Menthol (C₁₀H₂₀O) is the alcohol precursor to this compound. Their biosynthesis involves competitive enzymatic pathways: menthol dehydrogenase converts menthone to menthol, while acetyltransferases esterify menthol to this compound . Environmental stressors (e.g., arsenic) downregulate menthol synthesis, increasing this compound yields .

- Antimicrobial Activity : Menthol exhibits potent antibacterial effects (MIC₉₀ = 1.0 mg/mL against S. aureus), whereas this compound is inactive even at 2.0 mg/mL .

- Concentration in EOs : Menthol dominates peppermint EOs (30–47%), while this compound is a secondary component (3–10%) .

Menthone

- Structural Role: Menthone (C₁₀H₁₈O), a ketone, is a biosynthetic intermediate in menthol production.

- EO Variability : Menthone concentrations range from 17–25% in peppermint EOs, with higher levels in Moroccan cultivars (29.01%) .

Citronellyl Acetate and Geranyl Acetate

- Industrial Use : Citronellyl and geranyl acetate enhance floral fragrances, whereas this compound is prized for its cooling mint profile .

Linalyl Acetate

- Antimicrobial Profile : Linalyl acetate (MIC₉₀ = 5.0 mg/mL against E. coli) is less potent than menthol but more active than this compound .

- Applications : Predominant in lavender EOs, it lacks the minty aroma of this compound .

Data Tables

Table 1. Comparative Analysis of this compound and Analogous Compounds

Key Research Findings

- Geographic Variability : Iranian peppermint EOs contain higher this compound (3.8%) compared to Moroccan samples (3.34%) .

- Enzymatic Production : Commercial lipases (e.g., Burkholderia cepacia lipase PS) resolve (±)-menthol into enantiopure this compound for industrial menthol crystallization .

- Quality Control : Substandard peppermint oils may lack this compound (<4%) or exceed 10%, violating ESCOP guidelines .

Actividad Biológica

Menthyl acetate, an ester derived from menthol, is a compound found in various mint species, particularly in Mentha piperita (peppermint) and Mentha pulegium (pennyroyal). This compound is known for its diverse biological activities, including antimicrobial, antioxidant, and potential therapeutic effects. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables and research findings.

Chemical Composition and Sources

This compound is typically present in essential oils extracted from mint plants. The concentration of this compound varies among different species and environmental conditions. For example, studies have shown that Mentha pulegium contains approximately 7.83% this compound among other components like menthol and limonene .

Antimicrobial Activity

This compound exhibits significant antimicrobial properties against various pathogens. Research has demonstrated its effectiveness against both gram-positive and gram-negative bacteria as well as fungi.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound

| Microorganism | MIC (mg/ml) |

|---|---|

| Staphylococcus aureus | 0.62 |

| Escherichia coli | 2.50 |

| Candida albicans | 1.25 |

The antimicrobial activity of this compound is believed to result from its ability to perturb microbial cell membranes, leading to increased permeability and leakage of intracellular materials .

Antioxidant Properties

This compound also demonstrates antioxidant activity, which is crucial for neutralizing free radicals that can cause cellular damage. A study evaluating the antioxidant capacity of methanolic extracts from Mentha pulegium showed that the total phenolic content correlated positively with antioxidant activity measured through various assays (CUPRAC, ABTS) .

Table 2: Antioxidant Activity Parameters

| Parameter | Value |

|---|---|

| Total Phenolic Content | High |

| CUPRAC Assay | Significant |

| ABTS Assay | Significant |

This antioxidant capacity suggests potential applications in food preservation and health supplements.

Case Studies on Biological Effects

Several case studies highlight the biological effects of this compound:

- Antibacterial Efficacy : A study indicated that this compound exhibited a dose-dependent antibacterial effect against E. coli, with notable reductions in bacterial counts at higher concentrations .

- Cytotoxicity on Cancer Cells : Research involving silver nanoparticles synthesized using Mentha pulegium extracts showed significant cytotoxic effects on cancer cell lines (HeLa and MCF-7), indicating potential anticancer properties linked to this compound's presence .

- Genotoxic Effects : Another study assessed the genotoxic potential of this compound through sister chromatid exchange methods in human lymphocyte cultures, demonstrating that it can exert protective effects against genotoxic agents due to its antioxidant properties .

The mechanisms underlying the biological activities of this compound are multifaceted:

- Membrane Disruption : The compound's lipophilicity allows it to integrate into lipid membranes, disrupting their integrity and leading to cellular leakage.

- Reactive Oxygen Species Scavenging : this compound can neutralize reactive oxygen species, thereby reducing oxidative stress on cells.

- Modulation of Apoptotic Pathways : Studies suggest that it may influence apoptotic pathways by altering the expression of key proteins involved in cell survival and death .

Q & A

Q. What analytical methods are recommended for quantifying menthyl acetate in plant-derived essential oils, and how do they address variability in compositional data?

Methodological Answer: Gas chromatography-mass spectrometry (GC-MS) is the standard method for quantifying this compound in essential oils due to its high sensitivity and specificity. To address variability, researchers should:

- Use internal standards (e.g., n-alkanes) to normalize retention times and account for instrument drift .

- Perform triplicate injections and report mean values with standard deviations to ensure reproducibility.

- Calibrate against certified reference materials (CRMs) for this compound, especially when comparing data across cultivars or extraction methods .

Q. How does the cultivation environment (e.g., soil composition, fertilization) influence this compound biosynthesis in Mentha species?

Methodological Answer: Controlled greenhouse studies with factorial designs are essential to isolate environmental variables. For example:

- Apply biosolids or fertilizers at incremental levels (e.g., 0%, 25%, 50% of recommended doses) and monitor this compound via GC-MS.

- Use ANOVA to identify significant interactions between nutrient availability (e.g., nitrogen) and this compound content.

- Note that excessive fertilization may reduce this compound due to metabolic shifts toward menthol synthesis, as observed in Mentha piperita under high biosolid conditions .

Advanced Research Questions

Q. How can rotational spectroscopy resolve conformational ambiguities in this compound, and what implications does this have for its interaction with biological targets?

Methodological Answer: Broadband rotational spectroscopy (2–12 GHz range) identifies low-energy conformers by analyzing isotopic substitutions (e.g., ¹³C) and internal rotations (e.g., methyl group dynamics). Key steps include:

- Assigning isotopologues to determine the lowest-energy conformer’s structure.

- Calculating torsional barriers (e.g., ~1 kJ/mol for acetyl group rotation) to assess flexibility .

- Correlating conformational stability with receptor-binding affinity in pharmacological studies, as rigid conformers may enhance target specificity.

Q. What experimental strategies optimize enzymatic synthesis of enantiopure this compound, and how do mutations in esterase active sites improve catalytic efficiency?

Methodological Answer: Rational enzyme engineering (e.g., Pyrobaculum calidifontis esterase mutants) enhances acylation activity:

- Use site-directed mutagenesis (e.g., I208A mutation) to widen substrate tunnels, improving (–)-menthol access to the active site.

- Monitor conversion rates via HPLC and enantiomeric excess via chiral column GC.

- Optimize solvent systems (e.g., water-miscible ionic liquids) to stabilize enzyme structure while maintaining activity .

Q. How can researchers reconcile contradictory data on this compound’s role in essential oil bioactivity (e.g., antimicrobial vs. antioxidant effects)?

Methodological Answer: Address discrepancies through meta-analysis and standardized bioassay protocols:

- Compile datasets from peer-reviewed studies (e.g., ISO 3515:2002 for lavender oil comparisons) and normalize variables like extraction method and cultivar .

- Use multivariate regression to identify confounding factors (e.g., synergism with menthol or menthone).

- Validate bioactivity claims via dose-response assays in cell cultures, ensuring purity ≥96% (FG-grade chemicals) to eliminate impurity-driven effects .

Q. What molecular imprinting techniques improve selective adsorption of this compound from complex matrices like peppermint oil?

Methodological Answer: Molecularly imprinted polymers (MIPs) tailored for this compound involve:

- Selecting functional monomers (e.g., methacrylic acid) and cross-linkers (e.g., ethylene glycol dimethacrylate) at optimal ratios (1:4:16 template:monomer:cross-linker).

- Validating binding capacity (e.g., 5.09 mg/g) and selectivity (separation factor α = 1.46 vs. menthol) via equilibrium adsorption experiments.

- Applying MIPs to industrial-scale purification, achieving ≥14.65% this compound enrichment in peppermint oil .

Methodological Best Practices

- Data Validation: Cross-reference chemical identifiers (CAS 16409-45-3 for L-menthyl acetate; CAS 89-48-5 for racemic mixtures) to avoid misannotation .

- Safety Protocols: Handle this compound in ventilated hoods with PPE, adhering to MedChemExpress safety guidelines (tech@MedChemExpress.com for toxicity queries) .

- Statistical Rigor: Apply SPSS or R for multivariable analysis of compositional data, ensuring p-values ≤0.05 for hypothesis testing .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.